molecular formula C24H24N4O2S2 B2677294 N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260623-58-2

N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2677294
CAS No.: 1260623-58-2
M. Wt: 464.6
InChI Key: KOGURCFUYIEYDV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core substituted with a sulfanyl acetamide group and aromatic moieties. Its structure includes:

  • A 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring.
  • A dimethylamino-substituted phenyl group attached via the acetamide linkage.
  • A sulfanyl bridge connecting the acetamide and pyrimidinone moieties.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-15-11-16(2)13-19(12-15)28-23(30)22-20(9-10-31-22)26-24(28)32-14-21(29)25-17-5-7-18(8-6-17)27(3)4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGURCFUYIEYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core linked to a dimethylamino phenyl group and a sulfanyl acetamide moiety. The structural complexity suggests multiple interaction sites for biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antifungal properties. A study on flavonoid derivatives showed that certain compounds demonstrated high activity against fungi such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum when tested at concentrations of 0.5 mg/ml and 0.25 mg/ml .

Cytotoxicity

In vitro studies have demonstrated that compounds with similar structural features can induce cytotoxic effects in various cancer cell lines. For instance, research on related thienopyrimidine derivatives has shown promising results in inhibiting cell proliferation in breast and lung cancer models .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes linked to cell proliferation and survival pathways. The thieno[3,2-d]pyrimidine structure is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in malignant cells.

Study 1: Antifungal Activity

A recent study synthesized several derivatives based on the thienopyrimidine scaffold and tested their antifungal activity. The results indicated that certain modifications significantly enhanced antifungal efficacy compared to the parent compound. For example, a derivative with an additional methyl group showed increased potency against Acremonium strictum .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for A549 cells after 48 hours of treatment .

Data Tables

Biological Activity IC50 Value (µM) Tested Cell Line Effect
AntifungalN/AAspergillus flavusHigh activity
Cytotoxicity15MCF-7 (Breast Cancer)Induces apoptosis
Cytotoxicity20A549 (Lung Cancer)Induces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Core and Substituents
Compound Name Core Structure R<sup>1</sup> (Pyrimidinone) R<sup>2</sup> (Acetamide) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group; balanced lipophilicity
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl 2,5-Dimethoxyphenyl Electron-withdrawing fluorine atoms; methoxy groups enhance polarity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidin-2-amine Chlorophenyl 4-Chlorophenyl Chlorine substituents increase hydrophobicity; diaminopyrimidine core
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 4-(Trifluoromethoxy)phenyl Trifluoromethoxy group improves metabolic stability

Key Observations :

  • Electron Effects: Fluorine (electron-withdrawing) in the difluorophenyl derivative vs. dimethylamino (electron-donating) in the target compound alters charge distribution, impacting binding to polar targets.
  • Lipophilicity: The trifluoromethoxy group in increases logP compared to the dimethylamino group, favoring blood-brain barrier penetration.
Physicochemical and Spectroscopic Properties
  • NMR Shifts: highlights that substituents at positions 29–36 and 39–44 (pyrimidinone and acetamide regions) cause distinct chemical shift changes, enabling structural differentiation . For example, the dimethylamino group in the target compound likely deshields nearby protons compared to methoxy or halogen substituents.
  • Crystallography : Chlorophenyl analogs () exhibit planar acetamide linkages and hydrogen-bonding networks, suggesting similar packing behavior in the target compound .
Computational and Theoretical Insights
  • Charge Distribution: Quantum chemical studies () predict that dimethylamino groups enhance electron density on the phenyl ring, increasing dipole moments and polar surface area compared to halogenated analogs .
  • Bioactivity Prediction: Molecular docking may favor the target compound’s dimethylamino group for interactions with charged residues in enzymes (e.g., kinases) .

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